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Compound of Interest

Compound Name: 2,6-Dibromo-4-n-propylaniline

Cat. No.: B080166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,6-
Dibromo-4-n-propylaniline. Due to the limited availability of direct experimental spectra for

this specific compound in public databases, this guide leverages data from structurally similar

molecules and established spectroscopic principles to predict the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This information is crucial

for the identification, characterization, and quality control of 2,6-Dibromo-4-n-propylaniline in

research and development settings.

Chemical Structure and Properties
IUPAC Name: 2,6-Dibromo-4-propylaniline

Molecular Formula: C₉H₁₁Br₂N

Molecular Weight: 293.00 g/mol

CAS Number: 10546-64-2

Physical State: Expected to be a solid, likely a crystalline powder, given that similar

compounds like 2,6-dibromo-4-methylaniline are solids. The appearance is often described

as cream or pale pink/green for related compounds.
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Melting Point: A reported melting point for a similar compound, 2,6-Dibromo-4-

isopropylaniline, is in the range of 43.5-49.5°C.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,6-Dibromo-4-n-
propylaniline. These predictions are based on the analysis of related compounds and general

principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.2-7.3 s 2H Aromatic H (H-3, H-5)

~4.5-5.0 br s 2H -NH₂

~2.4-2.5 t 2H -CH₂- (benzylic)

~1.5-1.7 m 2H -CH₂-

~0.9-1.0 t 3H -CH₃

Predictions are based on typical chemical shifts for substituted anilines and alkyl chains.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~144-146 C-1 (C-NH₂)

~108-110 C-2, C-6 (C-Br)

~138-140 C-4 (C-propyl)

~130-132 C-3, C-5 (C-H)

~37-39 -CH₂- (benzylic)

~23-25 -CH₂-

~13-15 -CH₃
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Predictions are based on typical chemical shifts for substituted anilines and alkyl chains.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

3400-3500 Medium
N-H asymmetric stretch

(primary amine)

3300-3400 Medium
N-H symmetric stretch (primary

amine)

2950-2970 Medium-Strong C-H stretch (aliphatic, -CH₃)

2860-2880 Medium-Strong C-H stretch (aliphatic, -CH₂)

1600-1630 Strong N-H scissoring (bending)

1550-1580 Strong C=C aromatic ring stretch

1450-1490 Medium C=C aromatic ring stretch

1000-1100 Strong C-N stretch

550-650 Strong C-Br stretch

Predictions are based on characteristic infrared absorption frequencies for aromatic amines

and halogenated compounds.[1][2][3]

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

291/293/295 High

[M]⁺ (Molecular ion peak with

isotopic pattern for two Br

atoms)

276/278/280 Medium [M - CH₃]⁺

262/264/266 Medium [M - C₂H₅]⁺

212/214 Low [M - Br]⁺

133 Medium [M - 2Br]⁺
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The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms

(approximately 1:2:1 ratio for M, M+2, M+4 peaks). Fragmentation will likely involve the loss of

the propyl group.[4]

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for 2,6-
Dibromo-4-n-propylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 2,6-Dibromo-4-n-propylaniline in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 300 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans.

Spectral Width: 0-15 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 75 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans, depending on sample concentration.

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum.

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g.,

CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Acquisition and Processing:

Record a background spectrum of the empty ATR crystal.
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Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Sample Introduction:

Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol, dichloromethane) via a direct insertion probe or through a gas chromatograph

(GC-MS).

Instrument Parameters (EI-MS):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 50-500.

Scan Rate: 1-2 scans/second.

Data Analysis:

Identify the molecular ion peak ([M]⁺) and observe its isotopic pattern to confirm the

presence of two bromine atoms.

Analyze the fragmentation pattern to identify characteristic losses of fragments from the

molecular ion.

Compare the obtained spectrum with spectral libraries if available.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,6-Dibromo-4-n-propylaniline.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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